1,4-Phenylenediacrylic acid
Description
Overview of the Compound's Significance in Chemical Sciences
1,4-Phenylenediacrylic acid (p-PDA) is a dicarboxylic acid derivative that has garnered considerable attention in the scientific community. Its structure, which features two acrylic acid groups attached at the para positions of a central benzene (B151609) ring, provides a unique combination of rigidity from the phenyl group and reactivity from the vinyl and carboxylic acid functionalities. sid.ir This molecular architecture makes this compound a highly versatile building block in several areas of chemical science.
In materials science and coordination chemistry, this compound is extensively used as an organic linker for the synthesis of metal-organic frameworks (MOFs). The conjugated system spanning the aromatic core and the α,β-unsaturated carbonyl groups allows for the creation of porous structures with specific properties for applications such as selective gas adsorption and separation. For instance, it has been instrumental in developing zirconium-based MOFs with high carbon dioxide adsorption capacity. Furthermore, the presence of C=C double bonds allows for post-synthetic modification, such as creating larger mesopores within the MOF structure by selectively cleaving these bonds. acs.org
The compound is also a key monomer in polymer chemistry. Researchers have synthesized novel aromatic polyesters and polyamides by reacting this compound or its derivatives with various aromatic diols and diamines. sid.irtubitak.gov.trtubitak.gov.tr These polymers often exhibit desirable properties such as high thermal stability and solubility in organic solvents, making them suitable for high-performance engineering plastics. sid.irtubitak.gov.tr The vinyl groups in the polymer backbone also open possibilities for creating photosensitive and liquid crystalline polymers. sid.ir Additionally, its derivatives have been explored as building blocks for semiconducting materials. researchgate.netresearchgate.net
Scope and Focus of the Research Outline
This article provides a focused examination of this compound within the context of academic research. The content is strictly organized to cover the compound's significance in the chemical sciences, its historical context and early investigations, and its fundamental chemical properties and synthesis. The discussion will adhere to a scientific and technical perspective, detailing established research findings. The scope is intentionally narrowed to these core topics to ensure a thorough and precise presentation of the subject matter.
Historical Context and Early Studies of Phenylenediacrylic Acids
The primary synthesis route for this compound, which is still widely cited, involves the Knoevenagel condensation of terephthalaldehyde (B141574) with malonic acid, typically using pyridine (B92270) as a basic catalyst. sid.irtubitak.gov.trtubitak.gov.trtubitak.gov.tr This method has been consistently employed in numerous studies for producing the diacid monomer needed for polymerization reactions. tubitak.gov.tr
Early investigations into the reactivity of this compound included its cyclization reaction with thionyl chloride. For some time, the resulting product was believed to be a 3,7-disubstituted benzo[1,2-b;4,5-b']dithiophene. researchgate.net However, later and more detailed reinvestigations using modern analytical techniques, including X-ray crystallography and NMR spectroscopy, provided unambiguous evidence that the actual product was the 3,6-disubstituted benzo[1,2-b;5,6-b']dithiophene isomer. researchgate.netresearchgate.net This correction of the structural assignment was significant for the field, as many derivatives had been synthesized and their electronic and optical properties had been explained based on the incorrect structure. researchgate.net
Early photochemical studies in the 1980s explored the behavior of this compound and its esters under irradiation. Research showed that the compound displays excimeric emission in concentrated solutions and that its photoreactivity in solution is dependent on the wavelength of light used. researchgate.net These foundational studies paved the way for its later application in the development of photoresponsive materials and dynamic crystalline frameworks.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2E,2'E)-3,3'-(1,4-Phenylene)di(prop-2-enoic acid) |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | White crystalline powder |
| Melting Point | >300°C molbase.com |
| Boiling Point | 459.6°C at 760 mmHg molbase.com |
| Density | 1.358 g/cm³ molbase.com |
| Solubility | Insoluble in water. nih.gov Soluble in solvents like Dimethylacetamide (DMAc) and Dimethyl sulfoxide (B87167) (DMSO). sid.irresearchgate.net |
| CAS Number | 16323-43-6 |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Terephthalaldehyde |
| Malonic acid |
| Pyridine |
| Thionyl chloride |
| Benzo[1,2-b;4,5-b']dithiophene |
| Benzo[1,2-b;5,6-b']dithiophene |
| Dimethylacetamide |
| Dimethyl sulfoxide |
| Zirconium |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFXQFIGKBLKMC-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
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Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992) | |
| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
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CAS No. |
16323-43-6, 23713-85-1 | |
| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
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| Record name | 1,4-Phenylenediacrylic acid | |
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| Record name | p-Benzenediacrylic acid | |
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| Record name | 2-Propenoic acid, 3,3'-(1,4-phenylene)bis- | |
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| Record name | 3,3'-(p-phenylene)diacrylic acid | |
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| Record name | 1,4-PHENYLENEDIACRYLIC ACID | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
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Synthetic Methodologies and Advanced Preparative Techniques
Classical Condensation Reactions
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For the synthesis of 1,4-Phenylenediacrylic acid, this involves the reaction of terephthalaldehyde (B141574) with malonic acid.
The reaction between terephthalaldehyde and malonic acid proceeds via a nucleophilic addition of the enolate of malonic acid to the carbonyl groups of the aldehyde, followed by dehydration to form the α,β-unsaturated dicarboxylic acid. wikipedia.org A specific variant of this reaction, the Doebner modification, utilizes pyridine (B92270) as both the solvent and catalyst, which also facilitates the decarboxylation of the intermediate. wikipedia.orgorganic-chemistry.org
The efficiency and yield of the Knoevenagel condensation are highly dependent on the reaction parameters. Optimization of these conditions is crucial for maximizing the production of this compound while minimizing the formation of side products.
Knoevenagel Condensation of Terephthalaldehyde with Malonic Acid
Reaction Conditions and Optimization Strategies
Temperature Profile and Stepwise Heating Protocols
A carefully controlled temperature profile is critical for the successful synthesis of this compound. A stepwise heating protocol is often employed. An initial phase at a lower temperature, for instance, stirring at 45°C for 2 hours, ensures the complete dissolution of the reactants. This is followed by a period at a moderately elevated temperature, such as 80°C for 4 hours, to drive the condensation reaction. The final stage involves heating at a higher temperature, for example, 110°C for 3 hours, to ensure the completion of the decarboxylation step.
Molar Ratios of Reactants for Yield Maximization
Table 1: Impact of Reactant Molar Ratio on Yield
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Malonic Acid Excess | 3.6 equivalents | +23% vs 2 equivalents |
Data derived from studies on yield optimization in classical condensation reactions.
Role of Pyridine as Base and Solvent
In the Doebner modification of the Knoevenagel condensation, pyridine serves a dual function as both a base and a solvent. wikipedia.orgorganic-chemistry.org As a base, it facilitates the deprotonation of the active methylene group in malonic acid, a crucial step for the subsequent nucleophilic attack on the carbonyl carbons of terephthalaldehyde. wikipedia.org As a solvent, it provides the medium for the reaction and helps to prevent gelation, with an optimal volume of 8.6 mL per gram of terephthalaldehyde suggested. While effective, the carcinogenic nature of pyridine has led to investigations into alternative, less hazardous bases such as triethylamine. rsc.org
Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the pure this compound. The typical workup involves neutralizing the reaction mixture with an acid, such as 10% hydrochloric acid, which causes the product to precipitate out of the solution. The crude product is then subjected to a series of washing steps to remove any remaining pyridine and other impurities. This often includes sequential washing with water, acetic acid, and finally acetone. For further purification, recrystallization from a suitable solvent like ethanol (B145695) can be employed. iaea.org The purity of the final compound can be verified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Table 2: Summary of a Typical Purification Protocol
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Precipitation | 10% Hydrochloric Acid | Neutralization and product isolation |
| Washing 1 | Water | Removal of pyridine hydrochloride |
| Washing 2 | Acetic Acid | Removal of residual pyridine |
| Washing 3 | Acetone | Removal of organic impurities |
This table outlines a general procedure for the purification of this compound.
Base-Catalyzed Reactions
A common and effective method for synthesizing this compound involves a base-catalyzed condensation reaction. The Knoevenagel or Perkin-type reactions are frequently employed, where terephthalaldehyde reacts with malonic acid in the presence of a basic catalyst. Pyridine often serves the dual role of a base and a solvent in this process. It facilitates the deprotonation of malonic acid, which then acts as a nucleophile, attacking the aldehyde groups of terephthalaldehyde.
The reaction conditions are critical for achieving a high yield and minimizing side products. A carefully controlled temperature profile is essential, typically involving an initial stirring period at a lower temperature to ensure the dissolution of reagents, followed by a gradual increase in temperature to drive the condensation and subsequent decarboxylation. The molar ratio of the reactants is another key parameter, with an optimized ratio of terephthalaldehyde to malonic acid leading to yields as high as 91%.
Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more sophisticated and environmentally friendly methods for producing this compound and its derivatives. These techniques offer improved control over the final product's properties and can often be performed under milder conditions.
Mechanochemical Synthesis of Coordination Polymers
Mechanochemistry, a solvent-free or low-solvent technique, has emerged as a powerful tool for the synthesis of coordination polymers. researchgate.netmdpi.com This method involves the grinding or milling of solid reactants, which can lead to the formation of products that are difficult to obtain through traditional solution-based methods. mdpi.com For instance, coordination polymers of this compound have been synthesized using mechanochemical approaches. researchgate.net The inherent basicity of certain metal salts, such as metal acetates, can facilitate the reaction with proton-donating ligands like this compound. mdpi.com This approach is considered a green chemistry method as it reduces or eliminates the need for solvents. researchgate.net The properties of the resulting coordination polymers, including their porosity and surface area, can be comparable or even superior to those prepared from solution. mdpi.com
Sonochemical Synthesis and Nanostructure Control
Sonochemistry utilizes high-intensity ultrasound to induce chemical reactions. wikipedia.org The principle behind this technique is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium, which creates localized hot spots with extremely high temperatures and pressures. wikipedia.org This energy can drive chemical reactions and has been successfully applied to the synthesis of coordination polymers derived from this compound, leading to the formation of nanostructured materials. researchgate.net
The effectiveness of sonochemical synthesis is highly dependent on the experimental parameters. Key variables include the frequency and power of the ultrasound, as well as the reaction time. For the synthesis of this compound-derived coordination polymers, a frequency of 20 kHz at a power of 150 W has been shown to be effective. Time optimization is also crucial; for example, a reaction time of 90 minutes can achieve a conversion rate of 89%, a significant increase compared to the 72% conversion achieved in 60 minutes. The power of the ultrasound can also influence the rate of nucleation, with higher power levels generally leading to a greater number of cavitation bubbles and, consequently, smaller particle sizes. mdpi.com
One of the significant advantages of sonochemical synthesis is the ability to control the size and morphology of the resulting particles. ijcce.ac.ir By adjusting the ultrasound parameters, such as power and duration, it is possible to produce nanostructured materials with a narrow size distribution. simpli-demo.eu For example, high-power ultrasound conditions favor the formation of nanostructured products with particle sizes in the range of 50-200 nm, in contrast to the micron-scale particles typically obtained through conventional thermal methods. The concentration of reactants and the reaction temperature also play a role in determining the final particle features. ijcce.ac.ir Studies have shown that lower power ultrasound can lead to decreased agglomeration and smaller particle sizes. ijcce.ac.ir
| Parameter | Condition | Effect on Particle Size/Morphology |
| Synthesis Method | Thermal vs. Sonochemical | Micron-scale particles vs. Nanostructured products (50-200 nm) |
| Ultrasound Power | Low vs. High | Decreased agglomeration, smaller particles vs. Increased nucleation, smaller particles mdpi.comijcce.ac.ir |
| Reaction Time | 60 min vs. 90 min | 72% conversion vs. 89% conversion |
| Temperature | Lower vs. Higher | Smaller particle size vs. Larger particle size due to increased supersaturation ijcce.ac.ir |
Coupling Reactions with Carboxyl-Activating Agents (e.g., HBTU)
This compound can be utilized in coupling reactions to form larger molecules, such as chloramphenicol (B1208) homodimers. plos.org These reactions often employ carboxyl-activating agents to facilitate the formation of amide bonds. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a commonly used coupling reagent that efficiently activates the carboxylic acid groups of this compound. plos.orgcreative-peptides.com
Continuous Flow Reactor Design for Industrial-Scale Production
The industrial synthesis of this compound and its derivatives has been significantly enhanced by the adoption of continuous flow reactor technology. corning.comjhu.edu These systems offer superior heat and mass transfer compared to traditional batch reactors, leading to increased yields, enhanced safety, and lower production costs. corning.com For instance, automated flow systems can be designed to perform multistep syntheses, such as the esterification and subsequent cyclization of this compound, in a sequential and contained manner. This approach minimizes side reactions and improves scalability. Key parameters in a continuous flow process include residence time, temperature, and pressure, which are meticulously controlled to optimize the reaction output. d-nb.info For example, a residence time of 22 minutes at 140°C under 3 bar of pressure has been noted in specific applications. Furthermore, the integration of in-line purification and byproduct management, such as CO2 scrubbing, is crucial for maintaining the efficiency and stability of the continuous production line.
Derivatization and Analog Synthesis
Esterification Reactions (e.g., Dimethyl Ester)
Esterification of this compound is a common derivatization reaction, often performed to modify its solubility and reactivity for subsequent synthetic steps. researchgate.net The synthesis of its dimethyl ester, for example, can be achieved through reaction with methanol. researchgate.net This process is typically carried out by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.org In a continuous flow setting, the esterification can be one step in an automated sequence. For example, the synthesis of dimethyl ester can involve an initial esterification step within a DMF/toluene mixture. The resulting esters, such as dimethyl 1,4-phenylenediacrylate and diethyl 1,4-phenylenediacrylate, are valuable intermediates for further chemical transformations.
Cyclization Reactions with Thionyl Chloride to Form Dithiophenes
The reaction of this compound with thionyl chloride is a key transformation that leads to the formation of chlorinated benzodithiophene structures. researchgate.netcore.ac.uk This cyclization is sensitive and requires careful control of reaction conditions, including the strict exclusion of moisture. The resulting dichlorobenzodithiophene isomers are important building blocks for the synthesis of organic electronic materials. researchgate.net
Regioselectivity and Structural Revisions of Products
Initial studies on the cyclization of this compound with thionyl chloride reported the formation of 3,7-dichlorobenzo[1,2-b;4,5-b']dithiophenes. researchgate.netresearchgate.net However, subsequent and more detailed investigations have provided unambiguous evidence that this structural assignment was incorrect. researchgate.net Through rigorous analysis, including X-ray crystallography and NMR spectroscopy, the actual products were identified as 3,6-dichlorobenzo[1,2-b;5,6-b']dithiophenes. researchgate.netuni-rostock.deunizwa.edu.om This significant revision underscores the importance of cross-validating spectral data with definitive structural analysis to avoid misassignments. The regioselectivity of this reaction, leading to the linear benzo[b]dithiophene (BDT) isomer, can be controlled by introducing substituents, such as bromine atoms, on the starting material. researchgate.net
Mechanistic Investigations through Quantum Chemical Calculations
To understand the observed regioselectivity in the cyclization reaction, quantum chemical calculations have been employed. researchgate.netdiva-portal.orgrsc.org These computational studies support the formation of the 3,6-dichlorobenzo[1,2-b;5,6-b']dithiophene isomer over the previously proposed 3,7-dichloro-isomer. researchgate.net The calculations suggest a mechanism that involves a dual S-O bond cleavage and subsequent radical recombination, which favors the formation of the thermodynamically more stable 3,6-dichloro product. These theoretical insights are crucial for rationalizing the experimental outcomes and for designing future synthetic strategies with predictable regioselectivity. researchgate.net
Suzuki-Miyaura Cross-Coupling Reactions of Derivatives
The dichlorobenzodithiophene derivatives synthesized from this compound are versatile substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netunizwa.edu.omosaka-u.ac.jp This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl groups onto the benzodithiophene core. researchgate.netlibretexts.org The reaction typically involves an organoboron compound (like an arylboronic acid) and an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.govscielo.org.mx The resulting aryl-substituted benzodithiophenes are a class of compounds with interesting optical, thermal, and electronic properties, making them relevant for materials science applications. researchgate.net The revision of the parent dichlorobenzodithiophene structure from the [1,2-b;4,5-b'] to the [1,2-b;5,6-b'] isomer has necessitated a re-evaluation of the structures of the numerous aryl-substituted derivatives prepared via this method. researchgate.netuni-rostock.deunizwa.edu.om
Homodimerization and Other Complex Molecular Syntheses
This compound serves as a versatile building block in the synthesis of more complex molecular architectures, including homodimers and polymers. Its rigid structure and reactive acrylic acid functionalities enable its use as a linker in various condensation and addition reactions.
Synthesis of Chloramphenicol Homodimers
In the field of medicinal chemistry, this compound has been employed as a linker to synthesize homodimers of chloramphenicol. These dimers are investigated for their potential as antibacterial agents. The synthesis typically involves the condensation of this compound with chloramphenicol base (CLB). nih.govplos.org
One common synthetic route utilizes O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as a coupling agent in the presence of a tertiary amine like ethyldiisopropylamine (iPr2NEt) in an anhydrous solvent such as dimethylformamide (DMF). nih.govplos.org The reaction proceeds by activating the carboxylic acid groups of this compound, which then react with the primary alcohol of the chloramphenicol base. This method has been reported to yield the desired chloramphenicol homodimer in good yields. nih.govplos.orgresearchgate.net
For instance, the condensation of this compound with chloramphenicol base using HBTU and iPr2NEt in DMF has been shown to produce the corresponding dimer with a yield of 83%. plos.orgresearchgate.net The purpose of creating these homodimers is to explore the impact of the linker's nature—in this case, an aromatic one—on the biological activity of the parent drug. nih.gov
Table 1: Synthesis of Chloramphenicol Homodimer using this compound
| Reactants | Coupling Agent/Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| This compound, Chloramphenicol base | HBTU, iPr2NEt | DMF | 83% | plos.orgresearchgate.net |
Formation of Polyamides and Polyesters
The di-functional nature of this compound makes it a suitable monomer for polycondensation reactions to form polyamides and polyesters. These polymers incorporate the photoactive p-phenylenediacryloyl moiety into the main chain, which can impart unique properties. researchgate.netsid.ir
To synthesize polyamides, this compound is typically first converted to its more reactive derivative, p-phenylenediacryloyl chloride, by reacting it with thionyl chloride. researchgate.net The resulting diacid chloride can then undergo a polycondensation reaction with various aromatic diamines in a solvent like N-methyl-2-pyrolidone (NMP) with pyridine as an acid scavenger. sid.irtubitak.gov.trtubitak.gov.tr This approach has been used to prepare a range of novel polyamides with high yields and inherent viscosities. sid.irtubitak.gov.trtubitak.gov.tr
Similarly, new polyesters can be synthesized through the solution polycondensation of p-phenylenediacryloyl chloride with different aromatic diols in a solvent like DMAc (N,N-dimethylacetamide) in the presence of pyridine. sid.ir The resulting polyesters are obtained in high yields and have been characterized for their thermal and spectroscopic properties. sid.ir
Table 2: Examples of Polymers Synthesized from this compound Derivatives
| Polymer Type | Co-monomer | Condensing Agents/Solvent | Inherent Viscosity (dL/g) | Reference |
|---|---|---|---|---|
| Polyamide | Aromatic diamines | Thionyl chloride, Pyridine, NMP | 0.30-0.50 | sid.ir |
| Polyamide | Hydantoin (B18101) derivatives | Thionyl chloride, Pyridine, NMP | 0.35-0.55 | tubitak.gov.trtubitak.gov.tr |
| Polyester (B1180765) | Aromatic diols | Pyridine, DMAc | 0.32-0.50 | sid.ir |
Photochemical [2+2] Cycloaddition
The acrylic groups in this compound and its derivatives are susceptible to photochemical [2+2] cycloaddition reactions. nih.gov Upon UV irradiation, the double bonds can react to form cyclobutane (B1203170) rings. This process can lead to dimerization or oligomerization.
For example, the dimethyl ester derivative of this compound has been shown to yield amorphous oligomers upon [2+2] photodimerization. This is in contrast to its 1,3-isomer, which facilitates more ordered reactions. The steric hindrance between the para-substituted groups in the 1,4-isomer is thought to contribute to the formation of amorphous products rather than well-defined crystalline dimers. This photochemical reactivity is a key feature being explored for the development of photosensitive polymers and materials. nih.gov The photoinduced cycloaddition of a p-phenylenediacrylic acid derivative has been successfully carried out in a Langmuir monolayer on a water surface, resulting in the formation of a cyclobutane dimer. acs.org
Synthesis of Complex Heterocyclic Systems
This compound also serves as a precursor for the synthesis of complex heterocyclic compounds. A notable example is its reaction with thionyl chloride, which was initially thought to produce 3,7-dichlorobenzo[1,2-b;4,5-b′]dithiophenes. researchgate.net However, reinvestigation of this reaction provided evidence that the actual products formed are the 3,6-dichlorobenzo[1,2-b;5,6-b′]dithiophene isomers. researchgate.net This cyclization reaction provides a core structure that can be further functionalized through reactions like palladium-catalyzed cross-coupling, opening pathways to a variety of aryl-substituted benzodithiophenes with interesting electronic and optical properties. researchgate.net
Application in Metal-Organic Frameworks (MOFs)
In materials science, this compound is utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs). acs.orggoogle.com These materials are of interest for applications such as gas storage and catalysis. acs.org Zirconium-based MOFs have been synthesized using this compound. The synthesis involves dissolving a zirconium salt, such as ZrOCl₂·8H₂O, and the this compound linker in a solvent system, typically containing dimethylformamide (DMF), and then heating the mixture in an autoclave. google.com The resulting MOF structure can have its pore size modified post-synthetically. For instance, researchers have developed methods to selectively cleave the this compound ligands within a MOF structure using ozone, which breaks the carbon-carbon double bonds sensitive to ozonolysis. acs.orgacs.org This process can convert micropores into larger mesopores, which is advantageous for applications involving larger molecules. acs.orgacs.org
Reactivity and Reaction Mechanisms
Photochemical Behavior and Photoreactions
The photochemical behavior of 1,4-phenylenediacrylic acid and its derivatives is largely characterized by their propensity to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light. This reactivity is attributed to the presence of acrylic acid groups conjugated with the central benzene (B151609) ring.
[2+2] Photodimerization and Photopolymerization
The fundamental photoreaction of this compound is the [2+2] photodimerization or photopolymerization, which involves the formation of a cyclobutane (B1203170) ring from two adjacent carbon-carbon double bonds of separate molecules. mdpi.com This reaction is a cornerstone of solid-state organic photochemistry, often yielding products that are not easily accessible through conventional solution-based synthesis. mdpi.com
The efficiency and selectivity of these photoreactions are highly dependent on the molecular arrangement within the crystal lattice. mdpi.com For a successful reaction, the olefinic double bonds of neighboring molecules must be parallel and positioned within a certain proximity, a principle known as Schmidt's topochemical postulate. researchtrends.netacs.org
In the case of certain derivatives like the dimethyl ester of p-phenylenediacrylic acid (p-PDA), irradiation at the long-wavelength edge of the monomer's absorption can lead to the quantitative conversion into highly crystalline oligomers. oup.com Subsequent exposure to light absorbed by these oligomers can then transform them into high polymer crystals. oup.com This step-wise process, consisting of oligomerization followed by a growth reaction, is a characteristic feature of four-center-type photopolymerization in the crystalline state. oup.com The quantum yields for these reactions, based on the consumption of olefinic double bonds to form cyclobutane rings, have been found to be between 1 and 2. oup.com
A key aspect of the photodimerization of this compound and its derivatives is the nature of the resulting photoproducts, which can range from amorphous oligomers to well-defined crystalline adducts. mdpi.com The formation of amorphous products is often observed in the [2+2] photodimerization of this compound and its derivatives, such as its dimethyl ester. mdpi.com This outcome is largely attributed to the significant molecular movements required during the reaction, which can disrupt the initial crystalline order. mdpi.comnih.gov
In contrast, the isomeric 1,3-phenylenediacrylic acid can facilitate more ordered [2+2] reactions within crystalline frameworks, leading to the formation of well-defined cyclobutane adducts. The difference in reactivity and product crystallinity between the 1,4- and 1,3-isomers highlights the critical role of molecular geometry and packing in dictating the course of solid-state photoreactions.
The presence of water can also influence the crystallinity of the photoproducts. For instance, the photodimerization of p-formylcinnamic acid in the presence of water yields a crystalline dimer incorporating a water molecule, whereas in the absence of water, an amorphous dimer is formed. oup.com This suggests that solvent molecules can play a crucial role in templating the formation of crystalline photoproducts.
Steric hindrance and molecular packing are critical factors that significantly influence the photochemical reactivity of this compound and its derivatives. rsc.org Steric hindrance, which arises from the spatial arrangement of atoms, can impede chemical reactions by increasing the energy of the molecule as atoms are brought closer together. wikipedia.org In the context of this compound, the para-substitution pattern can lead to steric hindrance between the acrylic acid groups, which in turn favors the formation of amorphous oligomers upon [2+2] photodimerization.
The arrangement of molecules in the crystal lattice, or molecular packing, is equally important. For a [2+2] photocycloaddition to occur efficiently, the reacting double bonds must be aligned in a parallel fashion and be within a certain distance of each other. mdpi.com Unfavorable crystal packing can render a compound photochemically inert, even if it possesses photoreactive functional groups. nih.gov Conversely, appropriate substituents can be used to engineer the crystal packing to pre-align molecules in a stacked arrangement suitable for the [2+2] reaction. nih.gov
The interplay between steric hindrance and molecular packing can be complex. For example, while bulky substituents can introduce steric hindrance, they can also influence the crystal packing in a way that favors photoreactivity. Ultimately, the outcome of a solid-state photoreaction is a delicate balance between these competing factors.
The photochemical behavior of this compound (p-PDA) is also characterized by the formation of excimers, which are excited-state dimers that are stable only in the excited state. In concentrated solutions of p-PDA in dimethylsulfoxide (DMSO), excimeric emission has been observed, with the emission maximum significantly red-shifted compared to the molecular emission maximum. researchgate.net This indicates a strong interaction between an excited molecule and a ground-state molecule.
The photokinetics of p-PDA in solution are wavelength-dependent. researchgate.net Irradiation with light at 365 nm and 310 nm leads to the consumption of p-PDA and the formation of a photoproduct, while a back photoreaction can be induced with 254 nm light. researchgate.net The photochemical quantum yields of the forward reaction have been measured as a function of temperature, and the activation energy has been determined to be 9 kJ mol–1, suggesting a unimolecular photoisomerization process. researchgate.net
In a polyester (B1180765) of p-phenylenediacrylic acid, the formation of a derivative of β-truxinic acid, a cyclodimer, occurs via an excimer. researchgate.net The emission from this excimer can be readily observed, providing a means to monitor the photokinetics of the reaction at a specific site within the polymer matrix. researchgate.net This has allowed for the determination of the lifetime of the excited chromophore at an excimer site, its reaction probability, and the activation energy of the cyclization step. researchgate.net
Photoinduced dimerization of derivatives of p-phenylenediacrylic acid has been successfully achieved in Langmuir monolayers on a water surface. acs.orgacs.org A Langmuir monolayer is a one-molecule-thick layer of an insoluble organic material spread on the surface of an aqueous subphase.
In one study, a derivative of p-phenylenediacrylic acid, 4-(4-(2-(decyloxycarbonyl)vinyl)cinnamoylamino)benzoic acid (DCAB), was mixed with stearic-d35 acid to form a stable monolayer. acs.orgacs.org Upon UV irradiation, the DCAB molecules underwent a [2+2] cycloaddition to form a cyclobutane dimer. acs.org The reaction was monitored by various techniques, including UV-visible and infrared spectroscopy, gel permeation chromatography (GPC), and Brewster-angle microscopy (BAM). acs.org
The reaction kinetics were found to be dependent on the molecular arrangement and mobility within the monolayer. acs.org A monolayer with higher molecular mobility exhibited a much higher reaction speed. acs.org During the reaction, an expansion in the monolayer area and an increase in surface pressure were observed, indicating an increase in the molecular area and molecular movement during the dimerization process. acs.org This highlights the importance of free space for both orientational and lateral movement of the molecules during polymerization in a Langmuir monolayer. tandfonline.com
Photo-Fries Rearrangement in Related Polymers
The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a hydroxy aryl ketone. wikipedia.org This reaction proceeds through a radical mechanism and can yield both mdpi.com and acs.org products. wikipedia.org While not a direct reaction of this compound itself, it has been observed in polymers derived from it.
In photoreactive copoly(amide-imide)s synthesized from this compound, bis(trimellitimide)s, and 4,4′-diphenylmethanediisocyanate, the p-phenylenediacryloyl unit undergoes trans-cis photoisomerization and [2+2] photocycloaddition upon irradiation. researchgate.net Importantly, these fully aromatic polyamides also undergo a Photo-Fries rearrangement. researchgate.net
However, if the aromatic diisocyanate is replaced with an aliphatic one, such as 1,6-diisocyanatohexane, the Photo-Fries reaction is completely suppressed. researchgate.net This indicates that the nature of the polymer backbone, specifically the presence of an aliphatic amide moiety, can prevent this particular rearrangement from occurring. researchgate.net This phenomenon is observed both in solution and in solid polymer films. researchgate.net
The Photo-Fries rearrangement is understood to involve three electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state that transfers energy, and a πσ* state along which the dissociation occurs. barbatti.org The energetic balance between the ππ* and nπ* minima controls the yield of the Photo-Fries rearrangement. barbatti.org
Photosensitized Reactions in Solid Mixtures
The solid-state photoreaction of this compound can be influenced by the presence of a photosensitizer. scribd.com In a solid mixture, a sensitizer (B1316253) can absorb light at a wavelength where the diacrylic acid derivative does not, and then transfer that energy to initiate a reaction. For instance, irradiation of a solid mixture of m-phenylenediacrylic acid and picramide with light absorbed only by picramide resulted in the photooligomerization of the diacrylic acid. This occurs via a triplet-triplet energy transfer mechanism. scribd.com
The efficiency and outcome of these photosensitized reactions are dependent on the crystal packing and the specific sensitizer used. acs.orgresearchgate.net The topochemical principles, which state that the reaction in the solid state is controlled by the crystal lattice, are fundamental to understanding these processes. acs.org The arrangement of molecules in the crystal determines whether a [2+2] cycloaddition to form cyclobutane rings will occur. acs.orgnih.gov
In the context of materials science, photosensitized reactions are utilized in dry-process recording materials. A complex of m-phenylenediacrylic acid as the reactant and picramide as the sensitizer has been proposed for applications like holographic interferometry. researchgate.net
Oxidation and Reduction Reactions
The acrylic acid groups of this compound can be oxidized. Strong oxidizing agents can cleave the double bonds, leading to the formation of carboxylic acids. libretexts.orglibretexts.org For example, ozonolysis is a method used for the oxidative cleavage of alkenes to produce carboxylic acids. libretexts.orgacs.orgacs.org In the context of metal-organic frameworks (MOFs), ozone can be used to selectively cleave the olefinic bonds of the this compound ligands. acs.orgacs.org This process can convert the diacrylic acid ligand into terephthalic acid and formylbenzoic acid. acs.orgacs.org
The oxidation of the carboxyl group itself can lead to decarboxylation, removing it as carbon dioxide. libretexts.org The specific products of oxidation depend on the oxidizing agent and reaction conditions. libretexts.orgnih.gov For instance, potassium permanganate (B83412) is a strong oxidizing agent that can be used to convert the acrylic acid groups to carboxylic acids.
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product(s) | Reference(s) |
|---|---|---|
| Ozone (O₃) | Terephthalic acid, Formylbenzoic acid | acs.orgacs.org |
| Potassium Permanganate (KMnO₄) | Terephthalic acid |
The acrylic acid moieties in this compound are susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid groups to primary alcohols. libretexts.org This reaction proceeds through the addition of a hydride to the carbonyl carbon. libretexts.org Diborane (B₂H₆) can also be used for this reduction. libretexts.org
It is important to note that sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. libretexts.org The reduction of the double bonds to form alkanes can be achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium catalyst.
Table 2: Reduction Reactions of this compound
| Reducing Agent | Product | Reference(s) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1,4-Benzenedimethanol |
Electrophilic Substitution Reactions on the Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The acrylic acid groups are deactivating and meta-directing. However, the presence of two such groups at the para positions makes further substitution on the ring challenging. Reactions like nitration or halogenation would require harsh conditions. minia.edu.eg For instance, nitration would involve the use of nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg
Polymerization and Crosslinking Mechanisms
This compound and its derivatives are known to undergo polymerization, particularly photopolymerization. oup.comcolab.ws This often occurs in the solid state through a [2+2] photocycloaddition reaction, leading to the formation of polymers with cyclobutane rings in the main chain. researchgate.netnih.govoup.com This process is a type of four-center photopolymerization. researchgate.netoup.com
The photopolymerization can be a stepwise process. Irradiation at a longer wavelength can lead to the formation of oligomers, which can then be converted to high polymers by irradiating at a wavelength absorbed by the oligomer. oup.com The resulting polymers can be highly crystalline. oup.com
In the context of liquid-crystalline polymers, the [2+2] photocycloaddition of the p-phenylenediacrylic acid unit leads to crosslinking of the polymer chains. researchgate.net This crosslinking can be used to create stable, anisotropic films for applications such as liquid crystal alignment layers. researchgate.net
Coordination Chemistry and Ligand Properties
This compound is a versatile ligand in coordination chemistry, used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). google.comtandfonline.com The carboxylate groups can coordinate to metal ions in various modes, and the rigid phenylene backbone helps in the formation of robust and porous structures. acs.org
It has been used to construct MOFs with various metal ions, including zirconium, cobalt, and zinc. google.comtandfonline.com For example, it is a key component in the synthesis of Zirconium-based MOFs (Zr-MOFs) that can undergo [2+2] cycloaddition reactions under UV irradiation, allowing for the phototuning of the framework's properties. google.com In combination with other ligands, it can form complex three-dimensional frameworks with interesting topologies and properties, such as photocatalytic activity. tandfonline.com
The geometry of the ligand plays a crucial role in the resulting structure of the coordination polymer. For instance, the para-substitution of this compound leads to different chain shapes compared to its meta-isomer when coordinated to the same metal ion. acs.org
Table 3: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| m-Phenylenediacrylic acid | |
| Picramide | |
| Terephthalic acid | |
| Formylbenzoic acid | |
| para-Benzoquinone | |
| Lithium aluminum hydride | |
| 1,4-Benzenedimethanol | |
| Palladium | |
| 1,4-Phenylenedipropionic acid | |
| Nitric acid | |
| Sulfuric acid | |
| Zirconium | |
| Cobalt | |
| Zinc | |
| 2,5-Distyrylpyrazine | |
| 1,4-bis[β-pyridyl-(2)vinyl]benzene | |
| p-phenylenediacrylic acid dimethyl ester | |
| Potassium permanganate | |
| Chromic acid | |
| Diborane | |
| Sodium borohydride | |
| 4,4'-biphenyldicarboxylic acid | |
| Azobenzene-4,4'-dicarboxylic acid | |
| 4,4'-stilbenedicarboxylic acid | |
| 4-carboxycinnamic acid | |
| 4,4'-bipyridine | |
| 1,10'-phenanthroline | |
| Thionyl chloride | |
| Benzo[1,2-b:4,5-b']dithiophene | |
| Benzo[1,2-b:5,6-b']dithiophene | |
| 4-(4-(2-(decyloxycarbonyl)vinyl)cinnamoylamino)benzoic acid | |
| 4-(4-(2-(octadecyloxycarbonyl)vinyl)cinnamoylamino)benzoic acid | |
| Stearic acid | |
| α,α'-dicyano-1,4-phenylenediacrylic acid dimethyl ester | |
| 1,4-diethynylnaphthalene | |
| Malonic acid | |
| Terephthal aldehyde | |
| p-Phenylene diacryloyl chloride | |
| 1,4-phenylenediacetate | |
| 1,2-bis(4-pyridyl)ethane | |
| Carbon dioxide | |
| Ozone | |
| Hydrogen | |
| Nitronium ion |
Flexible Ligand Behavior in Coordination Complexes
This compound (H₂ppda), a dicarboxylic acid featuring two acrylic acid groups in the para positions of a benzene ring, demonstrates notable flexibility as a ligand in the construction of coordination complexes, particularly metal-organic frameworks (MOFs). This flexibility is a key attribute that allows for the formation of complex and functional porous structures. The extended conjugation across its aromatic core and α,β-unsaturated carbonyl groups makes it a versatile building block in materials science.
A significant example of its flexible ligand behavior is observed in the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs). In the case of the Zr-MOF known as BUT-221, this compound acts as a flexible ligand, contributing to the creation of a porous structure characterized by dual cage geometries. This specific architecture, facilitated by the ligand's adaptability, is instrumental in the selective separation of gases, showing high capacity for CO₂ adsorption and effective separation of CO₂/N₂ and CO₂/CH₄ mixtures.
The conformational adaptability of ligands derived from phenylenediacetic acid, a related flexible molecule, further illustrates this principle. In a series of coordination complexes, the conformation of the 1,4-phenylenediacetate (pda²⁻) ligand was shown to be modulated by the presence of other rigid ligands. rsc.org For instance, the trans-conformation of the pda²⁻ ligand was typically observed when it was the sole organic linker, leading to three-dimensional (3-D) network structures. rsc.org However, when a rigid auxiliary ligand like 4,4′-bipyridine was introduced, the pda²⁻ ligand adopted a cis-conformation, resulting in the formation of two-dimensional (2-D) layered structures. rsc.org This demonstrates how the inherent flexibility of the ligand can be controlled to direct the dimensionality and topology of the final coordination complex.
Table 1: Influence of Ligand Conformation on Complex Dimensionality
| Complex Formulation | Flexible Ligand Conformation | Auxiliary Ligand | Resulting Structure Dimensionality |
|---|---|---|---|
| Zn(trans-pda) | trans | None | 3-D Network rsc.org |
| Mn(H₂O)₂(trans-pda) | trans | None | 3-D Network rsc.org |
| [Zn(cis-pda)(4,4′-bipy)]·H₂O | cis | 4,4′-bipyridine | 2-D Layered rsc.org |
| [Co(cis-pda)(4,4′-bipy)]·H₂O | cis | 4,4′-bipyridine | 2-D Layered rsc.org |
Data derived from studies on the related 1,4-phenylenediacetate ligand. rsc.org
Coordination Modes and Supramolecular Structures
Research has demonstrated the synthesis of novel coordination compounds by reacting 1,4-phenylenediacrylate (ppda) with different metal ions and ancillary ligands, leading to structures of varying complexity. scispace.com For example, using Mn(II) and Co(II) with different co-ligands resulted in a discrete dinuclear complex, a one-dimensional (1D) coordination polymer, and a three-dimensional (3D), three-fold interpenetrated network with an α-polonium-like architecture. scispace.com
In many of these structures, the ppda (B8574108) ligand exhibits a bis-monodentate binding mode, where each of the two carboxylate groups coordinates to a single metal center, thus bridging two different metal ions. scispace.com Beyond the primary coordination bonds, weaker noncovalent interactions such as hydrogen bonding and π-π stacking play a crucial role in assembling the final supramolecular architectures. scispace.comdb-thueringen.de In several reported cases, hydrogen bonds involving coordinated or lattice water molecules and the carboxylate oxygen atoms of the ppda ligand, along with π-π stacking of the aromatic rings, extend lower-dimensional structures into complex 3D supramolecular networks. scispace.com
Table 2: Structural Diversity of Coordination Compounds with 1,4-Phenylenediacrylate (ppda)
| Compound Formula | Metal Ion | Ancillary Ligand(s) | ppda Coordination Mode | Resulting Structure |
|---|---|---|---|---|
| {[Mn₂(phen)₄(H₂O)₂(ppda)]∙(ppda)∙2(H₂O)} | Mn(II) | 1,10-phenanthroline (phen) | Bis-monodentate | Discrete dinuclear complex extended to 3D via H-bonding and π-π stacking scispace.com |
| {[Co(ppda)(dpyo)(H₂O)₃]∙4(H₂O)}n | Co(II) | 4,4´-dipyridyl N,N´-dioxide (dpyo) | Bis-monodentate | 1D polymeric chain extended to 3D via H-bonding and π-π stacking scispace.com |
| {[Co(ppda)(bpe)]∙(0.5H₂O)}n | Co(II) | 1,2-bis(4-pyridyl)ethane (bpe) | Not specified | 3D three-fold interpenetrated α-polonium-like network scispace.com |
Crystal Engineering and Supramolecular Chemistry
Design Principles for Crystalline Frameworks
The design of crystalline frameworks using 1,4-phenylenediacrylic acid often involves the strategic use of noncovalent interactions to guide the assembly of molecules into desired architectures. acs.org The rigid and linear nature of the this compound backbone, with its two carboxylic acid functional groups, provides a predictable scaffold for building extended networks. These carboxylic acid groups are particularly effective in forming robust hydrogen bonds, a cornerstone of supramolecular assembly. acs.org
The extended conjugation of the molecule also introduces the possibility of π-π stacking interactions, which further direct the crystal packing. acs.orgacs.org By modifying the peripheral groups of the molecule or introducing co-formers, it is possible to fine-tune these interactions and engineer crystals with specific topologies and functionalities. For instance, the introduction of different ancillary ligands in coordination with metal ions and m-phenylenediacrylic acid has led to the formation of a variety of supramolecular interpenetrated coordination architectures. acs.org
Intermolecular Interactions and Crystal Packing
The solid-state structure of materials based on this compound is governed by a hierarchy of intermolecular interactions. These noncovalent forces, including hydrogen bonding and π-π stacking, are the primary drivers of crystal packing. nih.gov
Hydrogen bonds are a dominant force in the crystal packing of this compound and its derivatives. The carboxylic acid groups readily form strong O-H···O hydrogen bonds, often leading to the formation of dimers or extended chains. rsc.orgacs.org These hydrogen-bonded synthons are highly reliable and directional, making them a powerful tool in crystal engineering. acs.org
The aromatic phenyl ring and the conjugated double bonds in this compound facilitate π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the π-systems, contribute significantly to the stability of the crystal lattice. acs.orgscispace.commdpi.com
The geometry of π-π stacking can vary, from face-to-face to offset arrangements, and is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com In some coordination polymers, π-π stacking between the aromatic rings of this compound and other aromatic ligands, such as 1,10-phenanthroline, helps to build up the supramolecular structure. acs.org These interactions can influence the material's electronic properties and its potential for applications in areas like catalysis and gas storage. acs.org
Noncovalent interactions play a crucial role in the solid-state photoreactivity of this compound and its derivatives. For a [2+2] photocycloaddition reaction to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (Schmidt's rule). researchtrends.net Hydrogen bonds and π-π stacking are instrumental in pre-organizing the molecules into a favorable arrangement for photoreaction. mdpi.com
However, the strength of these interactions is also a critical factor. If the intermolecular interactions are too strong, they can hinder the necessary molecular movements for the reaction to proceed, rendering the crystal photostable. mdpi.com Conversely, weaker interactions can allow for the required flexibility. For example, the photodimerization of the dimethyl ester of this compound leads to the formation of amorphous oligomers, which can be attributed to the steric hindrance between the para-substituted groups.
Single Crystal-to-Single Crystal Transformations
Single crystal-to-single crystal (SCSC) transformations are solid-state reactions where the crystallinity of the material is maintained throughout the process. These transformations are of great interest as they allow for the direct observation of structural changes at the molecular level. In the context of this compound derivatives, SCSC transformations can be triggered by external stimuli such as light. researchtrends.net
For instance, the [2+2] cycloaddition polymerization of ligands within a metal-organic framework can proceed as an SCSC transformation if the alignment of the ligands is appropriate. frontiersin.org This process has been observed in coordination polymers where the this compound moiety is a component. nih.gov The ability to achieve SCSC transformations opens up possibilities for creating dynamic materials with switchable properties. However, it is a fine balance, as sometimes the strain induced by the photoreaction can lead to the loss of crystallinity or even cause the crystal to shatter, a phenomenon known as the photosalient effect. acs.org
Photomechanical Responses in Molecular Crystals
The structural changes that occur during solid-state photoreactions can be harnessed to generate macroscopic mechanical motion. This phenomenon, known as the photomechanical effect, is observed in molecular crystals that undergo significant changes in shape or size upon irradiation. wiley.com
Recent studies on single crystals of p-phenylenediacrylic acid dimethyl ester (p-PDAMe) have revealed a distinctive photomechanical response. wiley.comnih.gov Upon exposure to light, these crystals exhibit a unique shape change, transforming from a parallelogram to a distorted "fluttering flag" shape, and finally to a rectangle as the photoreaction proceeds. wiley.comnih.gov This behavior is attributed to a spatially heterogeneous photoreaction that propagates from the crystal edge towards the center. wiley.comnih.govresearchgate.net Density functional theory (DFT) calculations have been used to predict the crystal structure after the photoreaction, providing a rational explanation for this unusual crystal shape change. wiley.comnih.govresearchgate.netucr.edu These findings demonstrate that controlling the dynamics of a photoreaction within a crystal can lead to novel and complex mechanical responses, which is a key aspect in the design of photomechanical actuators. wiley.comnih.gov
Metal Organic Frameworks Mofs and Coordination Polymers
Synthesis of MOFs Utilizing 1,4-Phenylenediacrylic Acid as a Ligand
The synthesis of MOFs using this compound (H₂PDA) as a ligand has been explored with various metal ions, leading to materials with diverse structures and properties.
Zirconium-based MOFs (Zr-MOFs) are known for their exceptional thermal and chemical stability. researchgate.net this compound has been successfully employed as a ligand to construct robust Zr-MOFs with tunable properties. google.com
BUT-221: This Zr-MOF, constructed from this compound, exhibits high CO₂ adsorption capacity and selectivity, making it a promising material for gas separation applications.
UiO-67: While traditionally synthesized with 4,4'-biphenyldicarboxylic acid, the isoreticular expansion of the UiO series allows for the incorporation of longer linkers like this compound. researchgate.netuio.no This results in a framework with a similar topology but larger pores. Facile synthesis methods for UiO-type MOFs often involve the use of modulators like hydrochloric acid or benzoic acid to control crystal growth and defectivity. rsc.orgnih.gov
NU-801: This Zr-MOF is built from this compound linkers and Zr₆-based nodes. csic.esmolaid.com The synthesis of NU-801 typically involves solvothermal methods, reacting a zirconium salt like zirconium(IV) chloride (ZrCl₄) or zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with H₂PDA in a solvent like N,N-dimethylformamide (DMF), often with a modulator like trifluoroacetic acid or benzoic acid. google.comcsic.esnih.gov The resulting material, NU-801, possesses a microporous structure with distinct cage sizes. researchgate.net
A general synthesis procedure for a Zr-PDA MOF involves dissolving ZrOCl₂·8H₂O in a mixture of DMF and formic acid, and separately dissolving this compound in DMF with triethylamine. google.com The two solutions are then mixed, sealed in an autoclave, and heated to produce the MOF crystals. google.com These Zr-MOFs are notably stable in water. google.com
This compound, often abbreviated as ppda (B8574108) in the context of its deprotonated form, has been used to synthesize coordination polymers with divalent transition metals like manganese(II) and cobalt(II). scispace.com
Manganese(II) Complexes: Researchers have synthesized a dinuclear manganese(II) complex with the formula {[Mn₂(phen)₄(H₂O)₂(ppda)]∙(ppda)∙2(H₂O)}, where 'phen' is 1,10-phenanthroline. scispace.com In this structure, the ppda ligand acts in a bis-monodentate fashion, bridging two manganese centers. scispace.com Another study reports a three-dimensional framework of [Mn(ppdc)(H₂O)₂]n synthesized from sodium p-phenylenediacrylic acid, featuring layers of manganese ions bridged by single carboxylate groups. acs.org
Cobalt(II) Complexes: A one-dimensional polymeric chain with the formula {[Co(ppda)(dpyo)(H₂O)₃]∙4(H₂O)}n has been created, where 'dpyo' is 4,4'-dipyridyl N,N'-dioxide. scispace.com A separate synthesis yielded {[Co(ppda)(bpe)]∙(0.5H₂O)}n, where 'bpe' is 1,2-bis(4-pyridyl)ethane. scispace.com Additionally, a complex with the formula [Co₂(ppda)(4-bpdh)₂(NO₃)₂]n has been reported, with 4-bpdh being 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene. ijcce.ac.ir
These syntheses often involve reacting a metal salt, such as manganese(II) chloride tetrahydrate or cobalt(II) nitrate (B79036) hexahydrate, with this compound and an appropriate N-donor co-ligand in a suitable solvent system. scispace.com
Hydrothermal synthesis is a common method for preparing crystalline MOFs and coordination polymers, including those with this compound. researchgate.netacs.orgberkeley.edu This technique involves heating the reactants in an aqueous solution within a sealed container, such as a Teflon-lined stainless steel autoclave, to temperatures above the boiling point of water. google.comberkeley.edu
For instance, several novel metal-organic coordination polymers, including a manganese complex [Mn(ppda)(phen)(H₂O)₂]·DMF, have been synthesized under hydrothermal conditions. acs.org The reactants, including a metal salt, this compound (H₂ppda), and a co-ligand like 1,10-phenanthroline, are mixed in a solvent (often containing water and an organic co-solvent like DMF) and heated. researchgate.netacs.org The slow cooling of the reaction mixture often promotes the formation of high-quality single crystals suitable for structural analysis. berkeley.edu The pH of the reaction mixture, the ratio of reactants, and the temperature profile are critical parameters that influence the final product's structure and morphology. researchgate.net
| Parameter | Typical Conditions for Zr-MOF Synthesis | Typical Conditions for Mn/Co Polymer Synthesis |
| Metal Source | ZrOCl₂·8H₂O, ZrCl₄ | MnCl₂·4H₂O, Co(NO₃)₂·6H₂O |
| Ligand | This compound (H₂PDA) | This compound (H₂ppda) |
| Co-ligand | Not always required | 1,10-phenanthroline, 4,4'-dipyridyl N,N'-dioxide |
| Solvent | DMF, Formic Acid | Water, DMF, Methanol |
| Method | Solvothermal / Hydrothermal | Hydrothermal, Layer diffusion |
| Temperature | ~120 °C | ~140 °C |
| Modulator | Trifluoroacetic acid, Benzoic acid | Not typically used |
Structural Characterization of MOFs
The determination of the precise atomic arrangement within MOFs is crucial for understanding their properties and potential applications. X-ray diffraction techniques are the cornerstone of MOF structural characterization. nih.govnih.gov
For MOFs synthesized with this compound, SCXRD has been instrumental in confirming their structures. For example, the crystal structures of manganese(II) and cobalt(II) complexes revealed different dimensionalities (from dinuclear to 1D chains) and coordination modes of the ppda ligand. scispace.com In the dinuclear Mn(II) complex, SCXRD showed how uncoordinated ppda molecules are held within the crystal lattice through hydrogen bonding and π-π stacking interactions. scispace.com Obtaining single crystals of sufficient size and quality is a primary goal of many synthetic strategies, as it allows for this unambiguous structural determination. nih.govosti.gov
Powder X-ray diffraction (PXRD) is a vital and more routinely used technique for the characterization of crystalline materials, including MOFs. nih.govrsc.org It is particularly useful for confirming the phase purity of a bulk sample, identifying the product of a synthesis, and assessing the material's stability after various treatments. researchgate.netresearchgate.net
In MOF research, PXRD patterns of newly synthesized materials are often compared with simulated patterns generated from single-crystal X-ray diffraction data to confirm that the bulk material is the same as the single crystal that was structurally analyzed. researchgate.net For the Zr-MOFs like UiO-67 and NU-801, PXRD is used to verify the retention of the framework's crystallinity after synthesis and activation processes, which involve removing solvent molecules from the pores. researchgate.netcsic.es The sharpness and position of the diffraction peaks provide information about the crystallinity and the unit cell parameters of the framework. nih.govresearchgate.net While SCXRD provides the initial, detailed structural solution, PXRD is the workhorse for routine characterization and for analyzing microcrystalline powders that are not suitable for single-crystal analysis. rsc.org
| Technique | Information Provided | Application for 1,4-PDA MOFs |
| Single Crystal X-ray Diffraction (SCXRD) | Precise atomic positions, bond lengths, bond angles, unit cell parameters, space group, 3D network topology. nih.gov | Determined the dinuclear nature of a Mn(II) complex and the 1D chain structure of a Co(II) polymer. scispace.com |
| Powder X-ray Diffraction (PXRD) | Phase identification, phase purity, crystallinity, unit cell parameters, structural stability. rsc.orgresearchgate.net | Confirms the successful synthesis of bulk samples of Zr-MOFs like NU-801 and UiO-67 and checks for framework stability. researchgate.netcsic.es |
Pore Engineering and Functionalization of MOFs
The strategic manipulation of the pore structure and functionality of Metal-Organic Frameworks (MOFs) is a critical area of research, aiming to tailor these materials for specific applications. researchgate.netnih.govnih.gov One of the innovative approaches in this field involves the use of this compound as a cleavable organic linker. This strategy allows for post-synthetic modification of the MOF's porous architecture. csic.esacs.org
Post-Synthetic Ligand Cleavage by Ozonolysis
A novel method for creating mesoporous MOFs involves the post-synthetic cleavage of specific organic linkers using ozonolysis. nih.govoup.com This technique has been successfully demonstrated in multivariate (MTV) Zr-fcu-MOFs, where this compound (H2pdac) is used as an ozone-cleavable ligand alongside an ozone-resistant ligand like 4,4'-biphenyldicarboxylic acid (H2bpdc). csic.esacs.org
The selective removal of the this compound linker via ozonolysis triggers a significant transformation within the MOF's structure, causing micropores to fuse into larger, mesoporous domains. csic.esnih.govacs.org This process effectively engineers a hierarchical pore structure within the material. acs.org Initially, the MOF exhibits a microporous nature with pores around 1.5 nm in diameter. acs.org Following ozonolysis and the removal of the cleaved ligand fragments, the resulting material displays a range of pore sizes between 2 and 5 nm, characteristic of mesopores. acs.org This conversion is achieved without a loss in the total porosity of the framework. csic.es
Ozonolysis provides a highly selective method for breaking the olefin (carbon-carbon double) bonds present in the acrylic acid moieties of the this compound linker. csic.esacs.org This reaction is precise, leaving other chemical functionalities within the MOF, such as the aromatic rings of the co-ligands, unaffected. csic.es The process has been described as a quantitative transformation, ensuring the complete cleavage of the targeted olefinic bonds. researchgate.netresearchgate.net This "clip-off" chemistry allows for the controlled disconnection of specific structural components within the 3D framework. acs.orgcsic.es
The ozonolysis reaction is performed as a solid-gas phase process, where ozone gas is passed through the solid MOF material at room temperature. csic.esnih.govacs.org This solvent-less approach is advantageous as it can overcome diffusion limitations often encountered in solid-liquid phase reactions. uab.cat A significant benefit of using this compound in this system is that the by-products resulting from its cleavage, such as terephthaldehyde, can be removed from the MOF through sublimation. acs.orguab.cat This eliminates the need for a washing step, simplifying the post-synthetic modification process. acs.orgacs.org
Control over Pore Size Distribution
The distribution of pore sizes in the final mesoporous MOF can be controlled by adjusting the initial ratio of the cleavable (this compound) to the non-cleavable (4,4'-biphenyldicarboxylic acid) linkers during the MOF synthesis. csic.esacs.org The random distribution of these two ligands throughout the framework means that areas with a higher concentration of the cleavable linker will result in larger pores upon ozonolysis. acs.org This allows for a degree of tunability over the final pore architecture, although achieving a narrow range of pore sizes remains a challenge that researchers are actively addressing. acs.org
This compound (pda) is a versatile dicarboxylic acid derivative that serves as a crucial organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its structure, which features two acrylic acid groups at the para positions of a benzene (B151609) ring, allows for the formation of robust, porous crystalline structures when coordinated with metal ions or clusters. researchgate.net
The compound is particularly noted for its use in constructing Zirconium-based MOFs (Zr-MOFs), which are known for their stability. google.com A notable example is the synthesis of a Zr-MOF designated ZrPDA, prepared through a solvothermal reaction involving Zirconium(IV) oxychloride (ZrOCl₂·8H₂O) and this compound in a solution of dimethylformamide (DMF). google.com The resulting frameworks possess properties that can be tuned using UV irradiation, which induces a [2+2] cycloaddition reaction, demonstrating the "phototunable" nature of these materials. google.com The flexibility of the pda ligand, with its α,β-unsaturated carbonyl groups, is key to creating frameworks with unique pore structures suitable for various applications.
Furthermore, this compound has been used in combination with other ligands, such as 4,4'-biphenyldicarboxylic acid, to create mesoporous MOFs. acs.orgacs.org This strategy involves the selective cleavage of the pda ligand to engineer larger pores within the material's structure. acs.org The ability to form these complex, functional architectures makes this compound a significant component in the field of coordination chemistry and materials science.
Gas Separation and Adsorption (e.g., CO2)
MOFs synthesized using this compound as a linker have demonstrated significant potential in gas separation and adsorption, particularly for carbon dioxide (CO₂). The precise and tunable porosity of these materials allows for selective capture of gas molecules. rsc.org
A key example is the zirconium-based MOF, BUT-221, which is synthesized using this compound. This material exhibits a high CO₂ adsorption capacity and notable selectivity in separating CO₂ from other gases like nitrogen (N₂) and methane (B114726) (CH₄). The performance of BUT-221 in CO₂ adsorption is qualitatively described as high, distinguishing it from other frameworks like UiO-66, which is based on the simpler terephthalic acid linker. The dual cage geometries within the porous structure of pda-based MOFs are a critical factor in their selective separation capabilities.
The development of mixed-matrix membranes (MMMs) incorporating polymerizable MOFs is another advanced application. escholarship.org While not directly using this compound, related vinyl-containing linkers have been used to create MOFs that can be copolymerized with organic monomers. This enhances the MOF/polymer interface, leading to membranes with superior CO₂/N₂ selectivity, a strategy that highlights the potential for functionalized diacrylic acid linkers in membrane-based gas separation. escholarship.org
Table 1: Comparative CO₂ Adsorption in Zirconium-Based MOFs
| Property | BUT-221 (from this compound) | UiO-66 (from Terephthalic Acid) |
|---|---|---|
| CO₂ Adsorption Capacity | High (qualitative) | ~2.3 mmol/g (at 1 bar, 298 K) |
| Selectivity | Selective for CO₂/N₂ and CO₂/CH₄ | Forms rigid, high-surface-area MOFs |
Data sourced from a comparative analysis of the compound.
Catalytic Supports
The structural characteristics of MOFs derived from this compound make them promising candidates for use as catalytic supports. molaid.com A key challenge in catalysis is ensuring that reactant molecules can access the active sites within a porous material. acs.org The ability to create hierarchical pore structures—containing both micropores and larger mesopores—is therefore highly desirable. acs.org
A novel strategy for pore engineering involves using this compound as a "cleavable" ligand. acs.orgacs.org In this approach, a MOF is constructed from zirconium clusters and a mixture of two ligands, one of which is this compound. acs.org Post-synthesis, the material is exposed to ozone, which selectively reacts with and breaks the carbon-carbon double bonds in the pda ligand. acs.orgacs.org This process effectively removes the pda linker fragments, transforming smaller micropores into larger mesopores with diameters ranging from 2 to 5 nanometers. acs.org
Table 2: Pore Size Modification in MOFs via Ligand Cleavage
| State | Ligand Composition | Pore Size | Application Benefit |
|---|---|---|---|
| Before Cleavage | Mixed ligands including this compound | ~1.5 nm (microporous) | Initial framework structure |
| After Cleavage | Remaining stable ligands | 2 - 5 nm (mesoporous) | Improved access for larger molecules in catalysis |
Data based on research creating mesoporous MOFs. acs.orgacs.org
Drug Delivery Systems
Metal-organic frameworks are widely investigated as potential carriers for drug delivery due to their high porosity, tunable structures, and the ability to functionalize their surfaces. acs.orgmdpi.comnih.gov These characteristics can lead to high drug loading capacities, improved bioavailability, and controlled release of therapeutic agents. nih.gov
While specific studies focusing exclusively on this compound-based MOFs for drug delivery are not as prevalent as for other applications, the principles of MOF-based drug delivery are directly applicable. mdpi.comnih.gov The choice of metal ions and organic linkers is critical, with non-toxic components such as iron, zirconium, and zinc being preferred for biomedical applications. nih.gov Zirconium, which readily forms stable MOFs with this compound, is among the metals recommended for drug delivery systems (DDSs). google.comnih.gov
The strategy of creating larger, mesoporous structures within MOFs is particularly advantageous for drug delivery. acs.org MOFs with pores wider than 2 nm can accommodate larger drug molecules that would not fit into purely microporous materials. acs.org The technique of using ozone to cleave this compound linkers to expand pore size is therefore a highly relevant method for designing advanced drug carriers. acs.orgacs.org This allows for the encapsulation of a wider range of therapeutic molecules, enhancing the versatility of MOFs as a platform for advanced drug delivery. acs.orgnih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate mechanisms of chemical reactions involving 1,4-Phenylenediacrylic acid and its derivatives. These calculations can map out potential energy surfaces, identify transition states, and determine the feasibility of different reaction pathways.
One area of significant interest is the photodimerization of this compound derivatives, which are known to be photoreactive in their crystalline state. For instance, p-PDA monoesters with shorter alkyl chains have been observed to form oligomers upon irradiation. Theoretical studies on related acrylate (B77674) compounds suggest that such reactions can proceed through the formation of diradical intermediates. Computational quantum chemistry can be used to evaluate the energetics of these diradical pathways and predict the stereochemistry of the resulting cyclobutane (B1203170) products.
Furthermore, quantum chemical calculations have been applied to understand the reaction mechanisms of derivatives of this compound. For example, in the study of dichlorobenzodithiophene derivatives synthesized from this compound, quantum chemical calculations have suggested a mechanism that involves dual S-O bond cleavage and subsequent radical recombination.
Structure-Property Relationship Predictions
Computational studies are a powerful tool for predicting the relationship between the molecular structure of this compound and its macroscopic properties. By calculating various molecular descriptors, it is possible to forecast its electronic, optical, and material properties.
Derivatives of p-phenylenediacrylic acid have been shown to exhibit liquid crystalline phases. researchgate.net Computational methods can be employed to predict the likelihood of a molecule forming such phases by analyzing its molecular shape, aspect ratio, and intermolecular interaction potential. These simulations can provide insights into how modifications to the molecular structure, such as changing the length of alkyl chains in its esters, can influence the stability and transition temperatures of these liquid crystalline phases.
| Computational Method | Predicted Property | Relevance to this compound |
| Molecular Dynamics | Conformational Behavior, Radius of Gyration | Understanding the structure of polymers derived from this compound. |
| Quantum Chemistry | Electronic Structure, HOMO-LUMO gap | Predicting reactivity and optical properties. |
| Force Field Methods | Intermolecular Interaction Energies | Predicting crystal packing and liquid crystalline behavior. |
Modeling of Molecular Interactions within Crystalline Structures
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Modeling these interactions is crucial for understanding and predicting the crystalline structure and properties of this compound.
For derivatives of this compound, such as its dimethyl ester, density functional theory (DFT) calculations have been successfully used to predict the crystal structure that forms after a photoreaction. These calculations can explain macroscopic changes, such as a distinctive shift in the crystal's shape, by detailing the alterations in molecular packing at the atomic level.
The study of molecular crystals often involves analyzing various types of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Computational techniques like Hirshfeld surface analysis and 2D fingerprint plots can be used to visualize and quantify these intermolecular contacts. nih.gov For this compound, with its phenyl rings and carboxylic acid groups, these interactions are expected to play a significant role in determining its crystal packing. For example, the carboxylic acid groups can form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.
Molecular dynamics simulations using various force fields are another key tool for modeling crystalline structures. These simulations can help in understanding the dynamics of the molecules within the crystal and can be used to predict crystal morphologies. whiterose.ac.uk The choice of force field is critical, as it directly impacts the accuracy of the predicted intermolecular interaction energies and, consequently, the simulated crystal structure. nih.gov
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has become a standard tool for investigating the detailed reaction pathways of organic molecules, including the [2+2] cycloaddition reactions that are characteristic of the acrylic acid moieties in this compound. DFT calculations can provide valuable information on the activation energies and reaction thermodynamics, helping to predict the feasibility and selectivity of a reaction.
The photodimerization of this compound and its esters is a type of [2+2] cycloaddition. DFT studies on similar reactions have shown that these cycloadditions can proceed through either a concerted or a stepwise mechanism. pku.edu.cnresearchgate.net By calculating the energies of the transition states for both pathways, it is possible to determine the preferred mechanism. For instance, DFT can elucidate the stereochemistry of the resulting cyclobutane ring by comparing the energies of the transition states leading to different stereoisomers.
DFT is also employed to study the influence of catalysts and solvents on reaction pathways. For example, in acid-catalyzed Diels-Alder reactions, DFT calculations have shown that a catalyst can change the reaction mechanism from concerted to stepwise by stabilizing a key intermediate. nih.gov While not a Diels-Alder reaction, similar principles can be applied to understand potential catalytic effects on the reactions of this compound.
Furthermore, DFT can be used to calculate various reactivity indices that provide insight into the chemical behavior of a molecule. These indices, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can help in understanding the nucleophilic and electrophilic nature of different parts of the this compound molecule.
| DFT Application | Information Obtained | Example for this compound |
| Transition State Search | Activation Energies, Reaction Mechanisms | Determining whether the [2+2] photodimerization is concerted or stepwise. |
| Reaction Coordinate Following | Minimum Energy Path | Mapping the energetic profile of the dimerization reaction. |
| Frontier Molecular Orbital Analysis | Reactivity Indices | Identifying the most reactive sites for cycloaddition. |
| Solvent Modeling | Solvation Effects on Reaction Barriers | Predicting how different solvents might influence the reaction rate and outcome. |
Applications in Materials Science and Polymer Chemistry
Polymer Synthesis and Characterization
The difunctional nature of 1,4-phenylenediacrylic acid makes it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyesters. The introduction of the p-phenylenediacrylic moiety into the polymer backbone can enhance thermal stability while also improving solubility in organic solvents compared to fully aromatic polymers. sid.ir
Researchers have successfully synthesized novel polyamides by reacting this compound with various hydantoin (B18101) derivatives. tubitak.gov.trtubitak.gov.tr In one study, six new polyamides were prepared through a direct polycondensation reaction of this compound with six different hydantoin-containing diamines. tubitak.gov.tr The reaction, which used thionyl chloride and pyridine (B92270) as condensing agents in an N-methyl-2-pyrolidone (NMP) solvent, proceeded smoothly and yielded tough, stringy polymers. tubitak.gov.trgoogleapis.com
These polyamides were obtained in high yields and exhibited inherent viscosities ranging from 0.35 to 0.55 dL/g. tubitak.gov.trtubitak.gov.tr The resulting polymers were characterized using elemental analysis, viscosity measurements, thermal gravimetric analysis (TGA), solubility tests, and spectroscopic methods (FT-IR and UV-vis). tubitak.gov.tr The number-average molecular weights (Mn) were found to be in the range of 1.0–2.2 ×10⁴, with weight-average molecular weights (Mw) between 2.3–6.0 ×10⁴, as determined by GPC relative to polystyrene standards. tubitak.gov.tr
| Polymer ID | Hydantoin Derivative Used | Yield (%) | Inherent Viscosity (dL/g) |
|---|---|---|---|
| 5a | Hydantoin Derivative 4a | - | 0.55 |
| 5b | Hydantoin Derivative 4b | - | 0.45 |
| 5c | Hydantoin Derivative 4c | - | 0.40 |
| 5d | Hydantoin Derivative 4d | - | 0.38 |
| 5e | Hydantoin Derivative 4e | - | 0.42 |
| 5f | Hydantoin Derivative 4f | - | 0.35 |
New polyester (B1180765) systems have been developed utilizing this compound as a key component. sid.ir A series of novel polyesters were created through the solution polycondensation of p-phenylene diacryloyl chloride (synthesized from 1,4-PDAA and thionyl chloride) with six different aromatic diols. sid.ir The polymerization was conducted in a dimethylacetamide (DMAc) solvent with pyridine acting as a base. sid.ir
This method produced a series of new polyesters in high yields, with inherent viscosities ranging from 0.32 to 0.50 dL/g. sid.ir The inclusion of the vinyl moiety from the diacrylic acid in the polymer main chain helps to improve the solubility of these polyesters in organic solvents compared to more rigid aromatic polyesters. sid.ir This improved processability makes them attractive for applications as high-performance engineering plastics. sid.ir Further research has also explored the synthesis of aromatic polyesters from this compound and various di- and tri-hydroxyl monomers using a dibutyltin (B87310) dilaurate catalyst. researchgate.net
| Polymer ID | Aromatic Diol Used | Yield (%) | Inherent Viscosity (dL/g) |
|---|---|---|---|
| 6a | Hydroquinone | 94 | 0.50 |
| 6b | 2,7-Dihydroxy naphthalene | 92 | 0.45 |
| 6c | 4,4´-Dihydroxy diphenyl sulfone | 95 | 0.40 |
| 6d | Bisphenol A | 96 | 0.35 |
| 6e | 1,4-Dihydroxy anthraquinone | 90 | 0.32 |
| 6f | Phenolphthalein | 93 | 0.42 |
Photoresponsive Materials
The presence of α,β-unsaturated carbonyl groups (cinnamoyl moieties) in the structure of this compound makes it an excellent building block for photoresponsive materials. google.com These materials can change their properties upon exposure to light, typically through a [2+2] cycloaddition reaction of the carbon-carbon double bonds when irradiated with UV light. google.commdpi.com This photoreaction can lead to changes in solubility, molecular orientation, or other physical properties, making these materials useful for applications such as optical data storage and photosensitive films. googleapis.comresearchgate.netacs.org
Materials that exhibit photochromism—a reversible change in color upon exposure to light—can be developed using this compound derivatives. The photodimerization of the acrylic groups can alter the electronic conjugation of the molecule, thereby changing its absorption of light. mdpi.com For example, the dimethyl ester of this compound forms amorphous oligomers when it undergoes a [2+2] photodimerization reaction. mdpi.com
Recent research has demonstrated a significant photomechanical effect in single crystals of p-phenylenediacrylic acid dimethyl ester. researchgate.net Exposure to light induces a spatially heterogeneous photoreaction within the crystal, causing a distinct shape change. This behavior is a hallmark of advanced photochromic systems and highlights the potential for creating light-driven actuators and sensors. researchgate.net
The photoreactions inherent to this compound-based materials can also be harnessed to create materials with a tunable refractive index. google.comresearchgate.net The modulation of a material's refractive index is caused by a redistribution of charge carriers and changes in molecular structure initiated by light. researchgate.net
Zirconium-based metal-organic frameworks (MOFs) synthesized with this compound have been shown to possess in-situ photo-tunable properties. google.com The [2+2] cycloaddition reaction within the crystalline framework alters its electronic structure and, consequently, its refractive index. google.com The extent of this change can be controlled by the intensity and duration of the UV radiation. justia.com This capability is particularly valuable for applications in optical devices, such as waveguides and potentially even specialized lenses like intraocular lenses with photo-tunable properties. researchgate.netgoogle.com
Dynamic Crystalline Frameworks
This compound is a highly effective ligand for the construction of dynamic crystalline frameworks, particularly metal-organic frameworks (MOFs). Its linear, rigid structure and dicarboxylate functionality allow it to link metal ions or clusters into robust, porous architectures. google.com
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Pathways
The synthesis of 1,4-Phenylenediacrylic acid and its derivatives is an area of active research, with a focus on improving efficiency, scalability, and environmental friendliness. Recent advancements have explored both traditional and innovative methods to achieve these goals.
One notable approach involves the use of green chemistry principles, such as mechanochemical and sonochemical synthesis routes. A 2017 study highlighted the synthesis of coordination polymers derived from this compound using ultrasonication. This sonochemical method, operating at 20 kHz and 150 W for 90 minutes, achieved an 89% conversion rate. This is comparable to the 91% yield of classical methods which require 9 hours. A key advantage of the sonochemical approach is the production of nanostructured particles (50-200 nm), in contrast to the micron-scale particles (1-5 μm) from thermal methods.
For industrial-scale production, continuous flow reactors are being investigated. A notable design operates at 140°C and 3 bar pressure with a residence time of 22 minutes. This system utilizes a 0.5 mol% DMAP (4-dimethylaminopyridine) catalyst, which significantly reduces the amount of pyridine (B92270) needed.
The synthesis of derivatives, such as 1,4-phenylenediacryloyl chloride, is also crucial as it serves as a monomer for high-performance polymers. Additionally, research has revisited the cyclization of this compound with thionyl chloride, leading to a corrected structural assignment of the resulting benzodithiophene derivatives. researchgate.net This fundamental understanding is critical for the development of new materials with specific electronic and optical properties. researchgate.netacs.org
| Synthesis Method | Duration | Yield | Particle Size | Energy Input |
| Classical | 9 hr | 91% | 1-5 μm | High |
| Sonochemical | 1.5 hr | 89% | 50-200 nm | Moderate |
| Mechanochemical | 4 hr | 85% | 300-500 nm | Low |
Table comparing different synthesis methods for this compound derivatives. Data sourced from a 2017 study.
Exploration of New Supramolecular Assemblies
The ability of this compound to form ordered structures through non-covalent interactions is at the heart of its use in supramolecular chemistry. Researchers are actively exploring how to control these assemblies to create novel materials with tailored properties.
The photodimerization of this compound and its derivatives is a key area of investigation. Upon exposure to UV light, the para-substituted groups can lead to the formation of amorphous oligomers through a [2+2] photodimerization reaction. This is in contrast to its isomer, 1,3-phenylenediacrylic acid, which can undergo ordered [2+2] reactions in crystalline frameworks to produce well-defined cyclobutane (B1203170) structures.
The formation of supramolecular assemblies is often guided by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com In the case of gold(I) complexes, aurophilic interactions can also play a significant role in the formation of luminescent supramolecular structures. mdpi.com The study of these interactions is crucial for designing new functional materials, including metallogelators and luminescent probes. mdpi.com
Recent work has also demonstrated the dynamic and programmable self-assembly of luminescent platinum(II) complexes. chemrxiv.org The aggregation behavior and optical properties of these assemblies are highly dependent on the nature of ancillary ligands, allowing for the creation of morphologically and photophysically distinct supramolecular structures. chemrxiv.org
Advanced MOF Design and Functionalization
Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, and this compound is a valuable linker for their construction. acs.orgmdpi.com Advanced design and functionalization of these MOFs are key research directions.
One innovative strategy involves a "clipping" process to create larger pores within the MOF structure. Researchers have built MOFs from zirconium clusters and a mix of ligands, including this compound. acs.org By selectively cleaving some of the ligands with ozone, they can transform micropores into larger mesopores, which is beneficial for applications like drug delivery and catalysis. acs.org
Functionalization of MOFs is another critical area of development. This can be achieved by incorporating functional groups into the organic linkers before synthesis or by post-synthetic modification. rsc.orgnih.gov For example, MOFs can be functionalized with terminal alkynes to enable "click" chemistry for introducing other functional groups into the pores. rsc.org The stability of these functionalized MOFs is a key consideration, and the hard-soft acid-base (HSAB) theory helps in selecting appropriate metal ions and organic ligands for stable frameworks. nih.gov
The choice of linker and its functionalization can also influence the MOF's resistance to degradation from acid gases, a crucial factor for applications in flue gas separation. osti.gov
Integration with Other Advanced Materials (e.g., Nanocomposites)
The integration of this compound-based structures with other advanced materials is a promising route to create novel nanocomposites with enhanced properties.
A notable example is the development of aromatic polyamide/montmorillonite nanocomposites. researchgate.net These materials are synthesized by solution intercalation, where high-molecular-weight polyamide chains, derived from 4,4′-diaminodiphenyl ether and this compound, are combined with organoclay. researchgate.net The resulting nanocomposite films, containing 5–20 wt.% of organoclay, exhibit increased thermal stability and reduced optical transparency and water absorption compared to the pristine polyamide. researchgate.net
The covalent integration of polymers with porous organic frameworks (POFs), including MOFs, is another active area of research. frontiersin.org This approach combines the flexibility and processability of polymers with the high surface area and tunable porosity of POFs. frontiersin.org Polymer-POF hybrid materials can be synthesized through various methods, such as polymerization within the POF pores or using ligands with polymerizable groups. frontiersin.orgnih.gov These hybrid materials have potential applications in gas separation, catalysis, and biomedical fields. frontiersin.org
| Organoclay Content (wt.%) | Effect on Polyamide Nanocomposite |
| 5-20 | Increased thermal stability |
| 5-20 | Reduced optical transparency |
| 5-20 | Decreased water absorption |
Table summarizing the effects of organoclay content on the properties of polyamide nanocomposites based on this compound. researchgate.net
Deepening Understanding through Advanced Spectroscopic and Imaging Techniques
A deeper understanding of the structure and behavior of this compound and its derivatives is being achieved through the application of advanced analytical techniques.
X-ray crystallography is a fundamental tool for resolving the molecular geometry and crystal packing of these compounds and their assemblies. researchgate.net This has been crucial in correcting the structural assignment of benzodithiophene derivatives formed from the cyclization of this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for confirming the structure of synthesized compounds.
For studying the dynamics of photoreactions in the solid state, techniques like Brewster-angle microscopy (BAM) have been employed. acs.org BAM allows for the real-time observation of the morphology of monolayers on a water surface during photoinduced dimerization reactions. acs.org
In the context of MOFs and nanocomposites, techniques like Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are used to characterize the structure and morphology of the materials. researchgate.net Thermogravimetric analysis (TGA) provides information about their thermal stability. researchgate.net Real-time fluorescence microscopy and NMR spectroscopy are also used to study dynamic processes like ligand exchange in supramolecular assemblies. chemrxiv.org
Q & A
Q. What are the standard synthetic protocols for preparing 1,4-phenylenediacrylic acid, and how can purity be ensured?
The compound is typically synthesized via coupling reactions using carboxyl-activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of tertiary amines. For example, condensation with chloramphenicol derivatives employs stoichiometric control of dicarboxylic acids (e.g., this compound) under anhydrous conditions . Purity is validated using reversed-phase HPLC (RP-HPLC) with a C8 column and gradient elution (5–60% acetonitrile in 0.05% TFA/water), ensuring >95% purity. Structural confirmation is achieved via - and -NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- X-ray crystallography : Resolves molecular geometry and crystallographic packing, critical for structural assignments (e.g., differentiating benzo[1,2-b;5,6-b']dithiophene isomers) .
- NMR spectroscopy : -NMR detects proton environments (e.g., acryloyl vinyl protons at δ 6.2–7.5 ppm), while -NMR confirms carboxylate and aromatic carbons .
- HPLC-MS : Monitors reaction progress and quantifies intermediates .
Q. How can researchers optimize reaction conditions for cyclization of this compound?
Cyclization with thionyl chloride (SOCl) requires strict moisture exclusion. Quantum chemical calculations suggest a mechanism involving dual S-O bond cleavage and radical recombination, favoring 3,6-dichlorobenzo[1,2-b;5,6-b']dithiophene formation over previously misassigned isomers. Temperature control (40–60°C) and inert atmospheres (N) improve yields .
Q. What are the primary applications of this compound in materials science?
The compound serves as a ligand in metal-organic frameworks (MOFs). For example, it forms microporous structures with zirconium nodes, which can be post-synthetically modified via ozonolysis to create mesopores (2–5 nm diameter). This is critical for gas storage or catalysis .
Advanced Research Questions
Q. How can structural misassignments in cyclization products be resolved?
Earlier studies incorrectly identified cyclization products as 3,7-dichlorobenzo[1,2-b;4,5-b']dithiophenes. Reanalysis via X-ray crystallography and NMR spectroscopy revealed the correct structures as 3,6-dichlorobenzo[1,2-b;5,6-b']dithiophenes. Researchers must cross-validate spectral data with computational models (e.g., DFT) to avoid such errors .
Q. What experimental designs enable multistep synthesis of this compound derivatives in flow reactors?
Automated flow systems (e.g., "pirouetting reactors") allow sequential reactions by spatially separating zones for coupling, cyclization, and purification. For example, dimethyl ester synthesis involves:
- Step 1 : Esterification in a DMF/toluene mixture.
- Step 2 : Cyclization under UV irradiation.
- Step 3 : In-line HPLC purification. This approach reduces side reactions and improves scalability .
Q. Why does this compound fail to activate MOR42 odorant receptors, and what structural insights does this provide?
MOR42-1 and MOR42-3 receptors respond to aliphatic dicarboxylic acids (e.g., nonanedioic acid) but not to this compound. Molecular docking studies suggest steric hindrance from the rigid phenyl backbone and acryloyl groups prevents binding. This highlights the receptor's preference for flexible, unbranched ligands .
Q. How can kinetic parameters of reactions involving this compound be accurately determined?
For photodimerization or cycloadditions, in-situ X-ray diffraction monitors real-time structural changes. For example, [2+2] photodimerization kinetics in MOFs are tracked by measuring unit cell parameter shifts over time. Rate constants are derived from Avrami or pseudo-first-order models .
Q. What strategies mitigate discrepancies in catalytic performance for this compound-based MOFs?
Discrepancies arise from ligand cleavage efficiency during post-synthetic modification. Ozonolysis under controlled humidity (30–50% RH) and solid-gas phase reactions minimize framework collapse. Porosity is validated via BET analysis and gas adsorption isotherms .
Q. How do solvent polarity and pH influence the photochemical behavior of this compound derivatives?
In acetonitrile, UV irradiation (254 nm) induces S-O bond cleavage, generating sulfonic acid radicals. Solvent polarity stabilizes charge-separated intermediates, while pH 5–7 (acetic acid buffer) suppresses side reactions like Fries rearrangement. Acid quantification is performed via titration or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
